molecular formula C16H16 B1345649 1,1-di(p-Tolyl)ethylene CAS No. 2919-20-2

1,1-di(p-Tolyl)ethylene

Cat. No.: B1345649
CAS No.: 2919-20-2
M. Wt: 208.3 g/mol
InChI Key: HEDMCKGHZIRQLS-UHFFFAOYSA-N
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Description

1,1-di(p-Tolyl)ethylene, also known as 1,1-di(p-tolyl)ethene, is an organic compound with the chemical formula C16H16. It is characterized by its structure, which consists of an ethylene backbone substituted with two p-tolyl groups. This compound appears as a colorless to pale yellow crystalline solid or powder and has a distinct aromatic odor .

Biochemical Analysis

Biochemical Properties

1,1-Di(p-Tolyl)ethylene plays a significant role in biochemical reactions, particularly as a radical scavenger. It interacts with various biomolecules, including enzymes and proteins, to neutralize free radicals. This interaction is essential in preventing oxidative stress and maintaining cellular homeostasis. The compound’s ability to scavenge radicals makes it a valuable tool in studying oxidative stress-related biochemical pathways .

Cellular Effects

This compound influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to protect cells from oxidative damage by neutralizing free radicals, thereby preserving cell function and viability. Additionally, this compound can affect gene expression by modulating transcription factors involved in oxidative stress responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with free radicals and other reactive species. By donating electrons, it neutralizes these reactive species, preventing them from causing cellular damage. This compound can also interact with enzymes involved in oxidative stress pathways, either inhibiting or activating them to maintain cellular redox balance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its radical scavenging activity may decrease with prolonged exposure to light and air. Long-term studies have shown that this compound can provide sustained protection against oxidative stress, although its efficacy may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively scavenges radicals and protects against oxidative damage without causing adverse effects. At high doses, it may exhibit toxic effects, including cellular toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s protective effects plateau at certain concentrations .

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative stress and redox balance. It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity to neutralize reactive oxygen species. This compound also affects metabolic flux by modulating the levels of metabolites involved in oxidative stress responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with binding proteins. It accumulates in cellular compartments where oxidative stress is prevalent, such as mitochondria and the endoplasmic reticulum. The compound’s localization is influenced by its lipophilic nature, allowing it to integrate into cellular membranes .

Subcellular Localization

This compound is primarily localized in subcellular compartments associated with oxidative stress, including mitochondria and the endoplasmic reticulum. Its activity is influenced by post-translational modifications and targeting signals that direct it to these specific compartments. This localization is crucial for its role in scavenging radicals and protecting cells from oxidative damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-di(p-Tolyl)ethylene can be synthesized through various methods. One common synthetic route involves the copper(I) chloride (CuCl) catalyzed coupling reaction between p-tolylacetylene and p-tolylmagnesium bromide. This reaction typically occurs under an inert atmosphere and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The CuCl catalyzed coupling reaction remains a popular choice due to its scalability and relatively mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1,1-di(p-Tolyl)ethylene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 with palladium catalyst, lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3), and sulfonating agents (e.g., SO3).

Major Products Formed

Scientific Research Applications

1,1-di(p-Tolyl)ethylene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1,1-di(o-Tolyl)ethylene
  • 1,1-bis(4-methylphenyl)-buta-1,3-diene
  • 9-di-p-tolylmethylenefluorene
  • Bexarotene

Uniqueness

Compared to similar compounds, 1,1-di(p-Tolyl)ethylene stands out due to its unique combination of stability, reactivity, and radical scavenging properties. Its ability to undergo a wide range of chemical reactions while maintaining stability makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

1-methyl-4-[1-(4-methylphenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16/c1-12-4-8-15(9-5-12)14(3)16-10-6-13(2)7-11-16/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDMCKGHZIRQLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183445
Record name Benzene, 1,1'-ethenylidenebis(4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2919-20-2
Record name Benzene, 1,1'-ethenylidenebis(4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002919202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,1'-ethenylidenebis(4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Di(p-tolyl)ethylene
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Synthesis routes and methods

Procedure details

Into a 1-liter reaction flask were introduced in a nitrogen stream 15.6 g (0.65 mol) of magnesium and 20 ml of THF. Slight amounts of ethyl iodide and iodine were added thereto to initiate reaction. A solution of 111.15 g (0.65 mol) of p-bromotoluene in 500 ml of THF was then added dropwise at room temperature to 40° C. over a period of 2 hours to prepare a Grignard reagent. Thereto was added dropwise a solution of 83.75 g (0.625 mol) of p-methylacetophenone (10a) in 200 ml of THF at that temperature over a period of 3 hours. This mixture was stirred first at room temperature for 3 hours and then with refluxing for 4 hours. The resulting reaction mixture was cooled and poured into 1 liter of 5% aqueous sulfuric acid solution to conduct hydrolysis. This mixture was extracted with toluene, and the extract was washed with aqueous soda ash solution and then with water and concentrated. Thereto were added 300 ml of toluene and 0.5 g of PTSA. The resulting mixture was stirred with refluxing for 4 hours to conduct azeotropic dehydration, followed by washing with aqueous soda ash solution, washing with water, and concentration. The resulting crude 1,1-di(p-tolyl)ethylene (9b) was distilled with a Claisen flask equipped with a vigreux, giving 98.5 g of the desired compound.
Quantity
15.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
111.15 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
83.75 g
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
1 L
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of 1,1-di(p-tolyl)ethylene in the context of photoinitiation?

A: this compound (DTE) serves as a valuable tool for investigating Type-II photoinitiating systems. Specifically, it acts as a non-polymerizing model substrate, helping researchers understand the mechanism of radical generation and initiation in these systems. [] For instance, in a study involving the benzophenone/N,N-dimethylaniline (DMA) photoinitiating system, DTE helped identify the DMA-derived radical as the primary initiating species. []

Q2: How does the structure of this compound contribute to its function as a radical scavenger?

A: While the provided abstracts don't delve into the specific structural reasons for DTE's radical scavenging properties, one paper highlights its versatility in this role. [] This versatility likely stems from the presence of the double bond in its structure, which can readily react with radicals, effectively "scavenging" them from the reaction environment. Further research focusing on the structure-activity relationship of DTE would be needed to confirm this hypothesis.

Q3: How does chromic acid oxidation differ between this compound and other 1,1-disubstituted ethylenes?

A: Interestingly, this compound exhibits atypical behavior when oxidized by chromic acid compared to its structural analogs. While compounds like 1,1-diphenylethylene and 1,1-di-(p-chlorophenyl)ethylene yield acids with the same carbon count upon oxidation, DTE and 2-phenyl-3,3-dimethylbut-1-ene produce "abnormal fission products." [] This difference suggests a unique reaction pathway for DTE, likely influenced by the presence of the methyl substituents on its phenyl rings. Further investigation into the precise mechanism and products of this reaction would be necessary to fully understand this discrepancy.

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